1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE
Description
1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE is a synthetic organic compound that features a piperidine ring, a furan ring, and an ethoxyphenoxy group
Properties
IUPAC Name |
[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-2-22-15-6-8-16(9-7-15)23-14-17-10-11-18(24-17)19(21)20-12-4-3-5-13-20/h6-11H,2-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGIRJRALLTTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819041 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the furan and piperidine precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
1-{5-[(4-METHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE: Similar structure but with a methoxy group instead of an ethoxy group.
1-{5-[(4-HYDROXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness
1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxy group can influence its solubility and reactivity compared to similar compounds with different substituents.
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